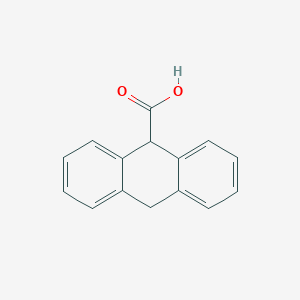

9,10-Dihydroanthracene-9-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9,10-dihydroanthracene-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-8,14H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMMHSUBQYOIFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(C3=CC=CC=C31)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10303493 | |

| Record name | 9,10-dihydroanthracene-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1143-20-0 | |

| Record name | MLS003106486 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-dihydroanthracene-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization and Analogues of 9,10 Dihydroanthracene 9 Carboxylic Acid

Synthesis and Chemical Characterization of Substituted Dihydroanthracene Carboxylic Acids

Substituted 9,10-dihydroanthracenes can be synthesized by the reduction of the corresponding anthraquinones. researchgate.net A notable method involves using a mixture of hydriodic acid, phosphorus, and iodine to achieve this transformation. researchgate.net This approach provides a pathway to dihydroanthracene derivatives with various substituents on the aromatic rings. While this method focuses on the dihydroanthracene core, subsequent carboxylation or modification of existing groups can lead to the desired carboxylic acid derivatives.

Another significant derivative, 9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid methyl ester, is recognized as a valuable starting material in many synthetic routes. mdpi.com A facile and high-yield synthesis of this compound has been developed using a modified commercial domestic microwave oven, highlighting the application of modern techniques to accelerate organic reactions. mdpi.com

The chemical structure of 9,10-dihydroanthracene-9-carboxylic acid itself consists of a planar, aromatic ring system where the carbon atoms at the 9 and 10 positions are saturated. ontosight.ai The presence of the carboxylic acid group at the 9-position imparts polarity to the molecule, influencing its reactivity and solubility. ontosight.ai

| Derivative | Synthetic Method | Key Features | Reference |

|---|---|---|---|

| Substituted 9,10-dihydroanthracenes | Reduction of corresponding anthraquinones using hydriodic acid, phosphorus, and iodine. | Provides a general route to substituted dihydroanthracene cores. | researchgate.net |

| 9,10-Dihydro-9,10-ethanoanthracene-11-carboxylic acid methyl ester | Microwave-assisted Diels-Alder reaction. | Facile, high-yielding synthesis of a key synthetic intermediate. | mdpi.com |

Dihydroanthracene Dicarboxylic Acid Systems

The synthesis of 9,10-dihydroanthracene-9,10-dicarboxylic acid derivatives, particularly the corresponding anhydride (B1165640), is prominently achieved through the Diels-Alder reaction. edubirdie.comscribd.com This [4+2] cycloaddition reaction occurs between anthracene (B1667546), acting as the diene, and maleic anhydride, which serves as the dienophile. scribd.comtruman.edu

The reaction yields 9,10-dihydroanthracene-9,10-α,β-succinic anhydride. tandfonline.com Various conditions have been employed for this synthesis. Traditional methods often involve refluxing the reactants in a high-boiling solvent like xylene. edubirdie.comblogspot.com The high temperature of refluxing xylene helps the reaction to proceed quickly. edubirdie.com More recently, solvent-free or "neat" reaction conditions have been developed, which align with the principles of green chemistry by preventing waste. scribd.comtruman.edu These solvent-free methods can be faster and simplify the product workup. truman.edu The Diels-Alder reaction is known for its high yield and stereospecificity, incorporating all reactant atoms into the final product. truman.edublogspot.com The resulting anhydride can be purified by recrystallization from solvents such as ethyl acetate (B1210297). blogspot.com

| Reactants | Reaction Type | Conditions | Product | Reference |

|---|---|---|---|---|

| Anthracene and Maleic Anhydride | Diels-Alder Cycloaddition | Reflux in xylene | 9,10-Dihydroanthracene-9,10-α,β-succinic anhydride | edubirdie.comblogspot.com |

| Anthracene and Maleic Anhydride | Diels-Alder Cycloaddition | Solvent-free ("neat"), heating | 9,10-Dihydroanthracene-9,10-α,β-succinic anhydride | truman.edutandfonline.com |

Oxo-Dihydroanthracene Carboxylic Acid Derivatives

The 9,10-dioxo-9,10-dihydroanthracene scaffold, also known as the anthraquinone (B42736) system, can be functionalized with carboxylic acid groups to produce a variety of derivatives. These compounds often serve as intermediates in the synthesis of molecules with biological activity. evitachem.com

One specific example is the synthesis of 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of the drug rhein. rsc.org The synthesis begins with N,N-Diethyl(2-methoxy-4-methyl)benzamide, which is lithiated and reacted with 2,5-dimethoxybenzaldehyde. rsc.org A series of subsequent steps including reduction, cyclization, and oxidation leads to the target carboxylic acid. rsc.org

Another related synthesis focuses on producing 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde. researchgate.net This aldehyde is synthesized via the oxidation of 1,8-O-dimethylated aloe-emodin (B1665711) using an excess of manganese dioxide in ethyl acetate at room temperature. researchgate.net The resulting aldehyde is a key precursor that can be further oxidized to the corresponding carboxylic acid.

Oxo-dihydroanthracene carboxylic acids can be formed as degradation products through oxidative processes. The mechanisms often involve the generation of reactive oxygen species that attack the parent molecule. The formation of carboxylic acids from the degradation of complex organic molecules like monosaccharides and cyclohexane (B81311) provides insight into the potential pathways. researchgate.netagriculturejournals.czagriculturejournals.cz

These degradation processes can involve several key steps:

Radical-Chain Oxidation : The process can be initiated by radical species, leading to the formation of hydroperoxides. researchgate.net

Decomposition of Intermediates : Unstable intermediates, such as hydroperoxides or uloses (in the case of sugars), can decompose to form smaller fragments, including aldehydes, which are then oxidized to carboxylic acids. researchgate.netagriculturejournals.cz

Oxidative Cleavage : The aromatic rings or the central dihydroanthracene ring can undergo oxidative cleavage, particularly under harsh conditions involving strong oxidizing agents like ozone or hydroxyl radicals. nih.gov This cleavage can lead to the formation of dicarboxylic acids.

H-atom Abstraction : The reaction can proceed through the abstraction of a hydrogen atom by an oxidizing species like a hydroxyl radical, which is a common pathway in advanced oxidation processes. nih.gov

For instance, in the oxidation of cyclohexane, destructive transformations of radical intermediates lead to the formation of various mono- and dicarboxylic acids. researchgate.net Similarly, the degradation of monosaccharides can produce lower carboxylic acids through the oxidation of sugar fragmentation products or the direct decomposition of intermediates. agriculturejournals.cz These general principles suggest that the oxidative degradation of anthracene or its derivatives would proceed through similar pathways involving radical intermediates and oxidative cleavage to yield oxo-dihydroanthracene carboxylic acids.

Bridged and Other Structurally Modified Dihydroanthracene Compounds

The dihydroanthracene framework can be structurally modified to include bridges across the 9 and 10 positions, leading to rigid, three-dimensional structures.

A primary example of a bridged dihydroanthracene is the product of the Diels-Alder reaction between anthracene and maleic anhydride, which forms 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride. edubirdie.com In this molecule, an "ethano" bridge (which is part of a succinic anhydride ring system) connects the 9 and 10 carbons of the original anthracene core.

Other types of bridges can also be installed. For example, the synthesis of 9,10-epithio-9,10-dihydroanthracenes introduces a sulfur bridge. nih.gov This was achieved through a Diels-Alder cyclization between benzo[c]thiophene (B1209120) and 1,4-benzoquinone (B44022) to form an intermediate which was then converted to the desired epithio-bridged compound. nih.gov

Furthermore, the anthracene unit itself can be used as a bridging component in larger supramolecular structures. An example is the synthesis of an anthracene-bridged expanded rosarin, where a 1,8-di(1H-pyrrol-2-yl)anthracene precursor was used to create a unique macrocyclic structure. rsc.org

| Compound Type | Synthetic Approach | Bridge Type | Reference |

|---|---|---|---|

| Ethano-bridged Dihydroanthracene | Diels-Alder reaction of anthracene and maleic anhydride | Ethano-succinic anhydride | edubirdie.com |

| Epithio-bridged Dihydroanthracene | Diels-Alder reaction of benzo[c]thiophene and 1,4-benzoquinone | Sulfur (epithio) | nih.gov |

| Anthracene-bridged Rosarin | Acid-catalyzed condensation of 1,8-di(1H-pyrrol-2-yl)anthracene | Anthracenyl unit | rsc.org |

Due to the absence of publicly available experimental spectroscopic data for this compound, this article cannot be generated at this time. Extensive searches for ¹H NMR, ¹³C NMR, DEPT, 1D NOESY, LC-MS, and ESI-MS data specific to this compound (CAS 1143-20-0) did not yield the necessary information to create a thorough and scientifically accurate report as requested.

The search results consistently provided data for related but structurally distinct compounds, such as the parent hydrocarbon 9,10-dihydroanthracene (B76342), the aromatic analogue anthracene-9-carboxylic acid, or various Diels-Alder adducts. Using data from these related molecules would be scientifically inaccurate and would not represent the true spectroscopic properties of this compound.

Therefore, to adhere to the principles of scientific accuracy and avoid generating speculative content, the article cannot be written until reliable, experimentally verified spectroscopic data for this compound becomes available in the public domain.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Infrared (IR) Spectroscopy and Raman Microscopy for Vibrational Analysis

Infrared (IR) Spectroscopy

The infrared spectrum of 9,10-Dihydroanthracene-9-carboxylic acid is characterized by a series of absorption bands that correspond to the specific vibrational modes of its constituent parts: the dihydroanthracene core and the carboxylic acid moiety. Due to hydrogen bonding, carboxylic acids in the solid state, as they typically are, often exist as dimers, which influences the position and shape of their characteristic IR bands.

Key diagnostic peaks for this compound can be assigned based on the analysis of its functional groups and comparison with related structures such as 9,10-dihydroanthracene (B76342) and other carboxylic acids. The O-H stretch of the carboxylic acid group is one of the most prominent features, appearing as a very broad and intense band in the 2500-3300 cm⁻¹ region. This broadening is a direct consequence of hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid is another strong and characteristic absorption, typically observed in the range of 1700-1725 cm⁻¹ for aromatic carboxylic acids. The C-O stretching and O-H bending vibrations also provide valuable structural information, with the C-O stretch appearing between 1210-1320 cm⁻¹ and the in-plane O-H bend often coupled with other vibrations in the 1300-1440 cm⁻¹ region. The out-of-plane O-H bend gives rise to a broad band around 920 cm⁻¹.

The dihydroanthracene portion of the molecule contributes to the spectrum with its characteristic C-H and C=C stretching and bending vibrations. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the 9- and 10-positions will appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations result in several bands in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid (dimer) | 2500-3300 | Strong, Broad |

| Aromatic C-H Stretch | Aryl | 3000-3100 | Medium |

| Aliphatic C-H Stretch | Dihydroanthracene Core | 2850-3000 | Medium |

| C=O Stretch | Carboxylic Acid (dimer) | 1700-1725 | Strong |

| C=C Stretch | Aromatic Ring | 1450-1600 | Medium-Weak |

| In-plane O-H Bend & C-O Stretch | Carboxylic Acid | 1300-1440 | Medium |

| Out-of-plane O-H Bend | Carboxylic Acid | ~920 | Medium, Broad |

| Aromatic C-H Out-of-plane Bend | Aryl | 675-900 | Strong |

Raman Microscopy

Raman microscopy complements IR spectroscopy by providing information on the vibrational modes of a molecule. While IR spectroscopy is based on the absorption of infrared light, Raman spectroscopy relies on the inelastic scattering of monochromatic light, usually from a laser. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the carbon skeleton of the dihydroanthracene core.

For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations. The C=C stretching modes of the aromatic rings, which are strong in the Raman spectrum, would appear in the 1550-1650 cm⁻¹ region. The symmetric "ring breathing" vibration, a characteristic feature for aromatic compounds, would also be a prominent peak, typically observed around 1000 cm⁻¹.

The carboxylic acid group is also detectable in the Raman spectrum, although the O-H stretching vibration is generally weak. The C=O stretch, however, gives a moderately intense band in the 1640-1680 cm⁻¹ range. The C-O stretching and O-H bending vibrations are also observable but are typically weaker than the aromatic ring modes.

Interactive Data Table: Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | Aryl | 3050-3100 | Medium |

| Aliphatic C-H Stretch | Dihydroanthracene Core | 2850-3000 | Medium |

| C=O Stretch | Carboxylic Acid | 1640-1680 | Medium |

| C=C Stretch | Aromatic Ring | 1550-1650 | Strong |

| Ring Breathing | Aromatic Ring | ~1000 | Strong |

| C-C Stretch | Dihydroanthracene Core | 1150-1250 | Medium |

High-Performance Liquid Chromatography (HPLC) for Chemical Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of chemical compounds. For this compound, HPLC is an indispensable tool for assessing its chemical purity, monitoring reaction progress during its synthesis, and for quality control of the final product.

A reversed-phase HPLC (RP-HPLC) method is generally the most suitable approach for the analysis of this compound due to its relatively non-polar dihydroanthracene core, balanced by the polar carboxylic acid group. In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol.

Method Development Considerations

To develop a robust HPLC method for this compound, several parameters must be optimized:

Column: A C18 column is a common and effective choice for the separation of aromatic carboxylic acids. The particle size and column dimensions would be selected based on the desired resolution and analysis time.

Mobile Phase: A gradient elution is often preferred over an isocratic elution to ensure good separation of the main compound from any potential impurities, which may have a wide range of polarities. The mobile phase would typically start with a higher proportion of aqueous solvent (e.g., water with a small amount of acid like formic acid or trifluoroacetic acid to suppress the ionization of the carboxylic acid and improve peak shape) and gradually increase the proportion of the organic modifier (e.g., acetonitrile).

Detection: The extensive aromatic system in this compound makes it an excellent chromophore, allowing for sensitive detection using a UV-Vis detector. The wavelength of maximum absorbance (λmax) should be determined by acquiring a UV spectrum of the compound. Based on the anthracene (B1667546) chromophore, a strong absorbance is expected in the UV region, likely around 254 nm.

Flow Rate and Temperature: A typical flow rate for analytical HPLC is around 1.0 mL/min. The column temperature can be controlled (e.g., at 25 °C or 30 °C) to ensure reproducible retention times.

Purity Assessment

For purity assessment, a sample of this compound is dissolved in a suitable solvent (e.g., the mobile phase) and injected into the HPLC system. The resulting chromatogram will show a major peak corresponding to the target compound and potentially smaller peaks for any impurities. The purity is typically expressed as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Interactive Data Table: Exemplary HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

| Instrumentation | High-Performance Liquid Chromatography System |

| Column | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 50% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV-Vis Detector at 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | 1 mg/mL in Acetonitrile/Water (1:1) |

This method would be expected to provide a sharp, well-resolved peak for this compound, allowing for accurate and reliable determination of its purity.

Theoretical and Computational Studies on 9,10 Dihydroanthracene 9 Carboxylic Acid Systems

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) has become a important method for the theoretical investigation of the electronic properties of molecular systems. By calculating the electron density, DFT can accurately predict various electronic attributes, including the energies of frontier molecular orbitals, dipole moments, and the distribution of atomic charges. Such calculations are crucial for understanding the reactivity and stability of molecules like 9,10-Dihydroanthracene-9-carboxylic acid.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and its electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and optical properties.

For a related compound, 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid, DFT calculations have been performed to determine these electronic parameters. mdpi.com The HOMO and LUMO energies are primarily associated with the π-system of the molecule, suggesting that intramolecular charge transfer is mainly of a π-π* nature. mdpi.com From these energies, other important quantum chemical parameters such as ionization potential (I), electron affinity (A), chemical potential (μ), hardness (η), and electrophilicity (ω) can be derived. mdpi.com

| Parameter | Calculated Value (eV) | Formula |

|---|---|---|

| EHOMO | -6.635 | - |

| ELUMO | -0.687 | - |

| Ionization Potential (I) | 6.635 | I = -EHOMO |

| Electron Affinity (A) | 0.687 | A = -ELUMO |

| Chemical Potential (μ) | -3.661 | μ = -(I + A)/2 |

| Hardness (η) | 2.974 | η = (I - A)/2 |

| Electrophilicity (ω) | 2.254 | ω = μ²/2η |

Data presented is for 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid as a representative example.

The distribution of electrons within a molecule is often uneven, leading to a molecular dipole moment and varying atomic charges. DFT calculations, through methods like Natural Population Analysis (NPA), can quantify these properties. mdpi.com For instance, in 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid, the oxygen atoms of the carboxylic acid group are found to be highly electronegative, bearing significant negative charges. mdpi.com Conversely, the hydrogen atom of the hydroxyl group is the most electropositive site. mdpi.com This charge distribution is visually represented by the Molecular Electrostatic Potential (MEP) map, where regions of negative potential (electron-rich) and positive potential (electron-poor) are colored, typically in red and blue, respectively. mdpi.com

| Atom | Natural Charge (e) |

|---|---|

| Carbonyl Oxygen | -0.5915 |

| Hydroxyl Oxygen | -0.7223 |

| Carbonyl Carbon | +0.8463 |

| Hydroxyl Hydrogen | +0.5059 |

| Chlorine Atom 1 | -0.0067 |

| Chlorine Atom 2 | -0.0073 |

Data presented is for 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid as a representative example.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are also employed to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are invaluable for confirming molecular structures and assigning experimental spectra. DFT calculations have been shown to predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, often with deviations of less than 0.2 ppm for ¹H and 2 ppm for ¹³C when compared to experimental data. nih.gov For the analog 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid, the computed NMR chemical shifts demonstrated an excellent correlation with experimental values. mdpi.com

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Experimental | Calculated | Experimental | Calculated |

| 12.31 | 11.99 | 175.4 | 178.9 |

| 7.35 | 7.30 | 142.1 | 144.9 |

| 7.29 | 7.26 | 141.9 | 144.7 |

| 7.10 | 7.12 | 127.3 | 129.5 |

| 7.05 | 7.08 | 127.2 | 129.4 |

| 4.75 | 4.68 | 126.3 | 128.7 |

Data presented is for 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid as a representative example. Only a selection of shifts is shown.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Stability

For anthracene (B1667546) derivatives, Hirshfeld surface analysis reveals the relative importance of various intermolecular contacts in stabilizing the crystal structure. In the crystal packing of many organic molecules, H···H contacts often represent the largest contribution to the Hirshfeld surface. nih.govnih.gov For halogenated compounds, contacts involving the halogen atoms, such as H···Cl, can also be significant. mdpi.com In carboxylic acids, O···H contacts, indicative of hydrogen bonding, are fundamentally important to their supramolecular assembly. nih.gov

For example, in a study of 4-{[(anthracen-9-yl)methyl]amino}benzoic acid, H···H contacts accounted for 42.7% of the Hirshfeld surface, followed by C···H/H···C (40.0%) and O···H/H···O (12.3%) contacts. nih.gov In another case involving a 1-(9,10-dioxo-9,10-dihydroanthracen-1-yl) derivative, H···H interactions were also the most significant at 38.0%, with O···H/H···O contacts contributing 19.5%. nih.gov For 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid, the H···Cl and O···H contacts were identified as the most significant interactions. mdpi.com

| Intermolecular Contact | Compound A (%) nih.gov | Compound B (%) nih.gov |

|---|---|---|

| H···H | 42.7 | 38.0 |

| C···H/H···C | 40.0 | 13.0 |

| O···H/H···O | 12.3 | 19.5 |

| C···C | 2.1 | 11.2 |

| S···H/H···S | - | 10.8 |

Compound A: 4-{[(anthracen-9-yl)methyl]amino}benzoic acid. Compound B: 1-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-propanoylthiourea.

Mechanistic Investigations of Chemical Reactions Involving 9,10 Dihydroanthracene 9 Carboxylic Acid Scaffolds

Mechanistic Pathways of Cycloaddition Reactions (e.g., Diels-Alder)

While 9,10-dihydroanthracene (B76342) itself cannot act as the diene in a Diels-Alder reaction, its oxidized counterpart, anthracene (B1667546), readily participates in [4+2] cycloaddition reactions at the 9 and 10 positions. This transformation often proceeds through an initial in situ dehydrogenation of the dihydroanthracene scaffold to generate the aromatic anthracene core, which then serves as the reactive diene.

The Diels-Alder reaction of anthracene and its 9-substituted derivatives is a concerted, pericyclic reaction involving a six-membered, cyclic transition state. zbaqchem.comchegg.comvernier.com The reaction mechanism is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene (anthracene) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. numberanalytics.com This [4+2] cycloaddition results in the formation of a new six-membered ring, disrupting the aromaticity of the central anthracene ring to form a bridged bicyclic adduct. zbaqchem.com

When 9-substituted anthracenes, such as those derived from 9,10-dihydroanthracene-9-carboxylic acid, react with unsymmetrical dienophiles, the issue of regioselectivity arises. Two primary regioisomers can be formed: the "ortho" and "meta" adducts. The preferred pathway is determined by electronic effects, where the alignment of partial charges on the diene and dienophile in the transition state dictates the major product. youtube.comyoutube.com Generally, the reaction favors the alignment of the most nucleophilic carbon on the diene with the most electrophilic carbon on the dienophile. masterorganicchemistry.com For many 9-substituted anthracenes, the "ortho" regioisomer is found to be the predominant product. orientjchem.org

Table 1: Regioselectivity in Diels-Alder Reactions of 9-Substituted Anthracenes

| 9-Substituent (Diene) | Dienophile | Major Regioisomer |

| -CHO | Acrylic Acid | Ortho orientjchem.org |

| -CHO | Acrylonitrile | Ortho orientjchem.org |

| -NO₂ | Acrylic Acid | Non-vicinal (Meta) |

| -CONH₂ | Acrylamide | Ortho |

| -CH₃ | 2-Acetamidoacrylate | Meta |

| -Cl | 2-Acetamidoacrylate | Meta (4:1 ratio) orientjchem.org |

Mechanistic Studies of Functional Group Transformations

The carboxylic acid group at the 9-position of the dihydroanthracene scaffold is a versatile handle for a variety of functional group transformations. A primary example is esterification, which typically proceeds via the Fischer esterification mechanism under acidic conditions.

The Fischer esterification mechanism involves several key equilibrium steps: masterorganicchemistry.comlibretexts.org

Protonation of the Carbonyl: The carboxylic acid is first protonated by a strong acid catalyst (e.g., H₂SO₄), activating the carbonyl carbon and making it a more potent electrophile. youtube.com

Nucleophilic Attack: A molecule of alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the oxonium ion (derived from the alcohol) to one of the hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The lone pair on the remaining hydroxyl group facilitates the elimination of a water molecule, reforming the carbonyl group and generating a protonated ester.

Deprotonation: The protonated ester is deprotonated by a weak base (like water or the alcohol) to yield the final ester product and regenerate the acid catalyst.

Due to the reversible nature of this reaction, it is often necessary to remove water or use an excess of the alcohol to drive the equilibrium toward the ester product. youtube.com Another significant reaction is decarboxylation, which for aromatic carboxylic acids can proceed through an acid-promoted ionic pathway or via the formation and subsequent free-radical decomposition of an anhydride (B1165640) intermediate. unt.edu

Table 2: Mechanistic Steps of Fischer Esterification

| Step | Description |

| 1 | Protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst. |

| 2 | Nucleophilic attack by the alcohol on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. |

| 3 | Intramolecular proton transfer, converting a hydroxyl group into a better leaving group (-OH₂⁺). |

| 4 | Elimination of a water molecule to form a protonated ester. |

| 5 | Deprotonation to yield the final ester product and regenerate the acid catalyst. |

Investigations into Radical Scavenging Properties of Dihydroanthracene Systems

The 9,10-dihydroanthracene framework is known for its ability to act as a radical scavenger. This property is attributed to the relatively weak C-H bonds at the 9 and 10 positions, which can be donated to quench radical species. The primary mechanism is a hydrogen atom transfer (HAT) process, where the dihydroanthracene molecule donates a hydrogen atom to a free radical, thereby neutralizing it. researchgate.net

The reaction can be represented as: DHA + R• → DA• + RH

Here, DHA is 9,10-dihydroanthracene, R• is a free radical, and DA• is the resulting anthracenyl radical. This anthracenyl radical is resonance-stabilized, which provides a thermodynamic driving force for the HAT process. The efficiency of dihydroanthracene as a scavenger depends on the bond dissociation energy (BDE) of its C-H bonds and the nature of the radical it is reacting with. acs.org

Kinetic studies, often employing stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH•), have been used to quantify the H-donating ability of dihydroanthracene derivatives. nih.gov Such experiments demonstrate that the reaction often follows a stepwise H-atom donation mechanism, and the rate-determining step is typically the abstraction of the first hydrogen atom. nih.gov The reactivity of these systems highlights their potential role in mitigating oxidative stress and in mechanistic studies of radical-mediated chemical processes.

Table 3: Radical Scavenging Data for Dihydrogen Donors Data represents kinetic studies of hydrogen atom transfer to DPPH• in acetonitrile (B52724).

| Dihydrogen Donor (XH₂) | First Rate Constant (k₁) (M⁻¹s⁻¹) |

| Hantzsch Ester (HEH₂) | 0.28 |

| 9,10-Dihydroanthracene | 0.043 |

| Acridan | 1.8 |

| Dihydrophenazine | 14.8 |

Source: Adapted from kinetic studies on dihydrogen donors. nih.gov

Photochemical and Photocatalytic Reaction Mechanisms of Anthracene Derivatives

Anthracene derivatives, including 9-anthracene carboxylic acid (the oxidized form of the subject compound), exhibit rich and complex photochemistry. Upon exposure to UV light, the primary reaction is a [4+4] photodimerization. rsc.orgresearchgate.net This cycloaddition occurs between an excited-state anthracene molecule and a ground-state molecule, forming a covalent bond between the 9 and 9' positions and the 10 and 10' positions of the two molecules. The reaction often proceeds through an intermediate excimer state. acs.orgresearchgate.net For 9-anthracene carboxylic acid, this dimerization is reversible, and the dimer can dissociate back to the monomers upon heating. acs.org In the solid state, it has been shown to produce the head-to-head dimer. datapdf.com

In the presence of oxygen and light, anthracene derivatives can undergo a [4+2] cycloaddition with singlet oxygen (¹O₂) to form an unstable 9,10-endoperoxide. researchgate.netnih.govresearchgate.net The mechanism involves the anthracene derivative acting as a photosensitizer to generate ¹O₂, which then reacts with a ground-state anthracene molecule. This endoperoxide can subsequently undergo further photochemical or thermal reactions. fu-berlin.de Depending on the excitation wavelength and reaction conditions, the endoperoxide can undergo cycloreversion back to the parent anthracene and ¹O₂, or it can rearrange to form other products like diepoxides and, ultimately, anthraquinone (B42736). fu-berlin.dersc.orgnih.gov

Photocatalytic mechanisms have also been investigated for the degradation of anthracene. Using a semiconductor photocatalyst like titanium dioxide (TiO₂) and UV irradiation, electron-hole pairs are generated. d-nb.inforesearchgate.net The holes can oxidize water to produce highly reactive hydroxyl radicals (•OH), which then attack the anthracene molecule, leading to its degradation into smaller organic molecules and eventually mineralization to CO₂ and H₂O. d-nb.infoekb.eg

Table 4: Major Photochemical Pathways for Anthracene Derivatives

| Pathway | Reactants | Key Intermediate(s) | Major Product(s) |

| [4+4] Photodimerization | 2 Anthracene Molecules + UV Light | Excimer | Dimer acs.org |

| Photooxidation | Anthracene + ¹O₂ + Light | 9,10-Endoperoxide | Anthraquinone, Diepoxide researchgate.netfu-berlin.de |

| Photocatalytic Degradation | Anthracene + H₂O + O₂ + (TiO₂/UV) | Hydroxyl Radical (•OH) | Anthraquinone, Organic Acids d-nb.infoekb.eg |

| Photocatalytic Reduction | Anthracene + H-donor + (Photocatalyst/Light) | Anthracene Radical Anion | 9,10-Dihydroanthracene umich.edu |

Crystallography and Supramolecular Chemistry of 9,10 Dihydroanthracene 9 Carboxylic Acid and Its Adducts

Single-Crystal X-ray Diffraction Analysis for Molecular and Supramolecular Structures

For anthracene-based carboxylic acids, X-ray diffraction studies reveal key structural features. The anthracene (B1667546) core is typically near-planar, although slight puckering can be observed in dihydro derivatives. The carboxylic acid group's orientation relative to the polycyclic aromatic system is a critical conformational parameter. In the case of the closely related 9-Anthracenecarboxylic acid (ACA), the plane of the carboxyl group is significantly twisted out of the plane of the anthracene core. This dihedral angle is a result of steric hindrance between the carboxylic acid group and the peri-hydrogens of the anthracene moiety.

A hallmark of the supramolecular structure of carboxylic acids revealed by X-ray diffraction is the formation of hydrogen-bonded dimers. In many crystalline carboxylic acids, including ACA, two molecules associate through a pair of O—H···O hydrogen bonds, forming a centrosymmetric cyclic dimer. This robust and predictable interaction is often the primary organizing force in the crystal lattice.

Table 1: Illustrative Crystallographic Data for 9-Anthracenecarboxylic Acid (Analog) Data presented for 9-Anthracenecarboxylic acid as a representative analog.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₀O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.86 |

| b (Å) | 29.80 |

| c (Å) | 9.35 |

| β (°) | 99.42 |

| Volume (ų) | 1062 |

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of 9,10-Dihydroanthracene-9-carboxylic acid and its adducts is governed by a hierarchy of non-covalent interactions. These interactions dictate the physical properties of the solid, such as melting point, solubility, and mechanical strength.

Hydrogen Bonding: The most significant intermolecular interaction in the crystal structure of anthracene carboxylic acids is the hydrogen bonding between the carboxylic acid groups. As mentioned, this typically results in the formation of cyclic dimers. This interaction is highly directional and strong, often serving as the foundational synthon for building the larger supramolecular assembly.

π-π Stacking: The planar aromatic surfaces of the anthracene rings facilitate attractive π-π stacking interactions. In the crystal lattice, molecules often arrange in stacks or herringbone patterns to maximize these interactions. The distance between the stacked rings is typically in the range of 3.3 to 3.8 Å. These interactions are crucial for the cohesion of the crystal in directions not dominated by hydrogen bonding.

Polymorphism and Solvatomorphism Studies in Dihydroanthracene Carboxylic Acids

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have different physical properties. While specific studies on the polymorphism of this compound are limited, the phenomenon is well-documented in related systems like 9-Anthracenecarboxylic acid. The existence of different crystalline forms can arise from variations in crystallization conditions such as solvent, temperature, and pressure, which can influence the conformation of the molecule and the network of intermolecular interactions.

Solvatomorphism is a related phenomenon where a compound crystallizes with solvent molecules incorporated into the lattice, forming solvates. The photodimer of 9-Anthracenecarboxylic acid, for instance, is known to form numerous solvates where solvent molecules are hosted within the crystal framework, often interacting via hydrogen bonds with the carboxylic acid groups. This demonstrates the propensity of the anthracene carboxylic acid scaffold to co-crystallize with solvent molecules, suggesting that this compound could exhibit similar behavior, forming solvates with various organic solvents.

Coordination Chemistry with Metal Centers and Formation of Organic-Metal Frameworks

The carboxylic acid functional group of this compound makes it an excellent candidate for use as a ligand in coordination chemistry. The carboxylate group can coordinate to metal ions in various modes (e.g., monodentate, bidentate chelating, bidentate bridging), allowing for the construction of coordination polymers and Metal-Organic Frameworks (MOFs).

MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands. Anthracene-based ligands are of particular interest for creating luminescent MOFs due to the inherent photophysical properties of the anthracene core. For example, anthracene-dicarboxylic acids have been successfully incorporated into zirconium-based MOFs, forming structures that are often isostructural with well-known frameworks like UiO-66 and UiO-67.

In these structures, the carboxylate groups of the ligand coordinate to the metal clusters, while the dihydroanthracene backbone forms the porous framework's struts. The absorption and emission properties of the resulting MOF are influenced by the electronic structure of the ligand and the intermolecular interactions between the anthracene units within the ordered framework. The use of ligands like this compound could lead to the development of new MOFs with tailored properties for applications in areas such as chemical sensing, gas storage, and catalysis.

Applications in Organic Synthesis and Materials Science

Role as Building Blocks and Precursors in Complex Organic Synthesis

The reactivity of the carboxylic acid group, combined with the rigid dihydroanthracene scaffold, allows this compound to serve as a versatile starting point for the synthesis of more complex molecules.

While direct applications of 9,10-Dihydroanthracene-9-carboxylic acid in commercial dyes are not extensively documented, its parent compound, 9-anthracenecarboxylic acid, is recognized as a key intermediate in the synthesis of dyes and electronic fluorescent materials. google.com The dihydroanthracene core is a known chromophore, and modifications of this structure are a common strategy in the development of new colorants. Furthermore, related structures like 9,10-dihydro-9,10-diboraanthracene have been successfully used as building blocks for creating luminescent conjugated polymers through hydroboration polymerization, highlighting the utility of the dihydroanthracene framework in polymer science. nih.gov

This compound is a valuable precursor for creating a variety of novel organic structures. The dihydroanthracene moiety can be functionalized to produce derivatives with specific steric and electronic properties. For instance, the core structure is utilized in the synthesis of complex molecules like 9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid methyl ester, a starting material for numerous synthetic pathways. mdpi.com A notable transformation involves the reaction of the related anthracene (B1667546) with maleic anhydride (B1165640) to form 9,10-dihydro-anthracene-9,10-α,β-succinic anhydride. tandfonline.comblogspot.com This anhydride is a key intermediate for a range of succinimide (B58015) derivatives, as detailed in the table below.

Table 1: Synthesis of Novel Compounds from Anthracene Derivatives

| Precursor | Reagent(s) | Resulting Compound Class | Potential Applications |

|---|---|---|---|

| Anthracene | Maleic Anhydride | 9,10-dihydro-anthracene-9,10-α,β-succinic anhydride | Intermediate for imides |

| 9,10-dihydro-anthracene-9,10-α,β-succinic anhydride | Various aliphatic and aromatic amines | 9,10-dihydro-anthracene-9,10-α,β-succinimide derivatives tandfonline.com | Optoelectronic devices, chemical sensors tandfonline.com |

Applications in Advanced Materials Development

The inherent photophysical properties of the anthracene core, even in its partially saturated form, make this compound and its derivatives attractive candidates for use in materials science.

Derivatives of anthracene are widely studied for their applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials. ontosight.ai The central dogma in creating electron-accepting (n-type) organic semiconductors involves attaching electron-withdrawing groups to polycyclic aromatic hydrocarbons like anthracene. researchgate.net Following this principle, derivatives such as 9,10-Dichlorooctafluoroanthracene have been established as synthons for n-type organic semiconductors. nih.gov When reacted under Suzuki-Miyaura coupling conditions, it yields octafluoro-9,10-diphenylanthracene, a material with a stabilized LUMO energy level and extended π-stacking, which are crucial properties for efficient electron transport in solid-state devices. nih.gov Similarly, imide derivatives synthesized from the dihydroanthracene scaffold are noted for their potential use in optoelectronic devices. tandfonline.com

The fluorescent nature of the anthracene core is central to its use in developing probes and sensors. Aromatic compounds that incorporate an imide moiety, which can be derived from the dihydroanthracene structure, are significant as chemical sensors. tandfonline.com The parent compound, 9-anthracenecarboxylic acid, is used in synthesizing electronic fluorescent materials and serves as a ligand that can bind to semiconductor nanocrystals like Cadmium Selenide (CdSe). google.comresearchgate.net This combination can be used to sensitize triplet-triplet annihilation, a process that enables the upconversion of lower-energy light to higher-energy light, a principle that can be harnessed in advanced sensor technologies. researchgate.net

The carboxylic acid functional group provides a chemical handle for anchoring the molecule to the surface of nanomaterials. Research has shown that 9-anthracenecarboxylic acid can be used as a ligand that binds to CdSe nanocrystals. researchgate.net In this capacity, the anthracene derivative acts as a surface ligand, passivating the nanocrystal surface and enabling energy transfer from the nanocrystal to the organic molecule. researchgate.net This interaction is crucial for creating stable hybrid organic-inorganic nanomaterials with tailored photophysical properties. researchgate.net

Q & A

Q. What are the established methods for synthesizing 9,10-dihydroanthracene derivatives, and how do reaction conditions influence product purity?

The synthesis of 9,10-dihydroanthracene derivatives typically employs dissolving metal reductions (e.g., sodium/ethanol) or catalytic coupling reactions. For example, the Bouveault–Blanc reduction using sodium in ethanol is a classic method to hydrogenate anthracene at the 9,10-positions . Catalytic coupling with benzyl chloride using AlCl₃ is another route, though it requires precise control of stoichiometry and temperature to avoid side products . Purity is highly dependent on post-synthesis purification steps, such as recrystallization or column chromatography, with HPLC (≥99% purity) often used for validation .

Q. Which analytical techniques are most effective for characterizing 9,10-dihydroanthracene-9-carboxylic acid and its derivatives?

Key techniques include:

- NMR spectroscopy : To confirm hydrogenation at the 9,10-positions (e.g., triplet signals for Ar-CH-Ar protons at δ 4.10–4.16 ppm) .

- HPLC : For assessing purity, especially with reversed-phase columns and UV detection at 254 nm .

- Mass spectrometry : To verify molecular weight (e.g., m/z 298.25 for C₁₆H₁₀O₆ derivatives) .

- X-ray crystallography : For resolving stereochemistry in substituted derivatives .

Q. How do solubility properties of this compound impact experimental design?

This compound has limited aqueous solubility (logP = 2.648) but dissolves in polar aprotic solvents like DMSO or DMF . For biological assays, prepare stock solutions in DMSO (≤1% v/v) to avoid solvent toxicity. In synthetic chemistry, solubility in ethanol or THF facilitates reactions at elevated temperatures (60–80°C) .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent oxidation and photodegradation . Long-term storage may lead to decomposition, so periodic HPLC analysis is advised to monitor stability .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on reaction yields for 9,10-dihydroanthracene derivatives?

Yield discrepancies often arise from:

- Metal reductant activity : Sodium/ethanol may produce higher yields than magnesium due to faster electron transfer kinetics .

- Substituent effects : Electron-withdrawing groups (e.g., carboxylic acid) slow hydrogenation, requiring longer reaction times .

- Catalyst deactivation : Impurities in AlCl₃ can reduce coupling efficiency; use freshly distilled catalyst .

Validate results with controlled replicates and characterize side products via GC-MS or MALDI-TOF .

Q. What computational tools are suitable for modeling the electronic structure of 9,10-dihydroanthracene derivatives?

- DFT calculations : To predict redox potentials and HOMO/LUMO gaps (e.g., B3LYP/6-31G* basis set) .

- Molecular dynamics simulations : For studying solvent interactions using SDF/MOL files (e.g., ChemSpider ID 530399) .

- QSAR models : To correlate substituent effects (e.g., methyl vs. ethyl groups) with biological activity .

Q. How can researchers design experiments to study interactions between 9,10-dihydroanthracene derivatives and biological systems?

- In vitro assays : Use fluorescently tagged derivatives (e.g., anthracene-2-carboxylic acid) to track cellular uptake via confocal microscopy .

- Docking studies : Leverage crystal structures of target proteins (e.g., cytochrome P450) to predict binding sites .

- Toxicity screening : Follow OECD guidelines for acute toxicity testing (e.g., LD₅₀ in zebrafish models) .

Q. What strategies mitigate challenges in functionalizing the 9,10-dihydroanthracene core?

- Protecting groups : Use tert-butyl esters for carboxylic acid derivatives to prevent side reactions during alkylation .

- Microwave-assisted synthesis : Reduces reaction time for halogenation or amidation by 50% compared to conventional heating .

- Regioselective catalysis : Employ Pd/Cu bimetallic systems for Suzuki-Miyaura coupling at the 1- and 8-positions .

Q. What are the key considerations for ensuring batch-to-batch consistency in high-purity (>98%) derivatives?

Q. How do reaction mechanisms differ between thermal and photochemical activation in dihydroanthracene systems?

- Thermal pathways : Favor [4+2] cycloadditions due to increased diene flexibility at elevated temperatures .

- Photochemical routes : Promote singlet oxygen generation (e.g., 9,10-epidioxyanthracene formation) via UV irradiation .

Characterize intermediates using time-resolved spectroscopy or EPR to detect radical species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.